1-Cyclohexyl-1H-pyrazol-4-amine

Vue d'ensemble

Description

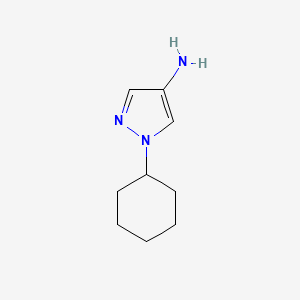

1-Cyclohexyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C9H15N3. It is characterized by a cyclohexyl group attached to a pyrazole ring, which is further substituted with an amino group at the 4-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of cyclohexanone with hydrazine hydrate to form cyclohexylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield the desired pyrazole derivative . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Cyclohexyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form pyrazoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) are employed under hydrogen gas.

Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted pyrazoles.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

1-Cyclohexyl-1H-pyrazol-4-amine has shown potential as an anticancer agent. Research indicates that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain aminopyrazole derivatives demonstrated over 90% inhibition of cell proliferation in non-small cell lung cancer and colon cancer cells .

2. Antimicrobial Properties

Some studies have explored the antimicrobial activity of this compound and related compounds. While specific results for this compound were not highlighted, similar pyrazole derivatives have shown activity against Mycobacterium tuberculosis, suggesting a potential application in tuberculosis treatment .

3. Anti-inflammatory Effects

Research indicates that pyrazole compounds can also exhibit anti-inflammatory properties. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance the anti-inflammatory activity of these compounds, which could include this compound .

Structure-Activity Relationship (SAR)

The effectiveness of this compound in medicinal chemistry can be attributed to its structural features. The following table summarizes key findings from SAR studies related to pyrazole derivatives:

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. According to safety data sheets, appropriate handling measures are necessary due to potential toxicity associated with exposure . The compound has been classified as having no evidence of endocrine-disrupting properties, but further toxicological evaluations are warranted for clinical applications.

Case Studies

Several case studies highlight the applications and effectiveness of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of a series of amino-pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in various cancer types, supporting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another investigation, a library of pyrazole derivatives was screened for antimicrobial activity against Mycobacterium tuberculosis. Although specific results for this compound were not detailed, related compounds exhibited promising results, indicating potential applications in treating bacterial infections .

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

4-Amino-1-methylpyrazole: Similar structure but with a methyl group instead of a cyclohexyl group.

1-Cyclohexyl-1H-pyrazol-4-amine hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities .

Activité Biologique

1-Cyclohexyl-1H-pyrazol-4-amine is a heterocyclic compound with significant biological activity, particularly in the context of enzyme inhibition and receptor interactions. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15N3, with a molecular weight of approximately 165.24 g/mol. The compound features a cyclohexyl group attached to a pyrazole ring at the 4-position, where an amino group is also present. This structural configuration contributes to its unique chemical and biological properties.

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) , an enzyme that regulates neurotransmitter levels in the nervous system. By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This mechanism underlies its potential therapeutic applications in neurological disorders such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase, affecting neurotransmitter regulation. |

| Antiproliferative Effects | Demonstrated activity against cancer cell lines such as HepG2 and HeLa with selective toxicity. |

| Modulation of Signaling | Influences gene expression related to oxidative stress responses and cellular metabolism. |

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies utilizing MTT assays have shown that derivatives of pyrazole compounds can significantly inhibit cell proliferation in liver (HepG2) and cervical (HeLa) cancer cells while sparing normal fibroblasts from toxicity .

Case Study: Inhibition of Acetylcholinesterase

A detailed study highlighted the compound's interaction with AChE, demonstrating that it binds effectively to the enzyme's active site. This binding leads to a substantial decrease in AChE activity, which is crucial for maintaining acetylcholine levels in synaptic clefts. The implications of this action suggest potential applications in treating conditions characterized by cholinergic dysfunction.

Research Findings on Structural Variants

The biological activity of this compound can be influenced by structural modifications. For example:

- Alkyl and Aryl Substitutions : Variations at position N1 of the pyrazole have been shown to alter antiproliferative activity significantly. Some substitutions enhance biological efficacy, while others diminish it .

- Oxidation and Reduction : The amino group can be oxidized to form nitroso or nitro derivatives, potentially enhancing biological activity through increased reactivity with biomolecules.

Propriétés

IUPAC Name |

1-cyclohexylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWCERWSFRWQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541641 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97421-23-3 | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97421-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.